Iopamidol

Beschreibung

This compound is a contrast agent developed by Bracco with nonionic, low-osmolar properties.

This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.

This compound is an organic iodine compound and used as a non-ionic water soluble radiographic contrast medium. This compound blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by this compound is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of this compound. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and is indicated for glioma and hypothalamic neoplasm and has 4 investigational indications.

A non-ionic, water-soluble contrast agent which is used in myelography, arthrography, nephroangiography, arteriography, and other radiological procedures.

See also: Iohexol (related); Iothalamic Acid (related); Ioxaglic Acid (related) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

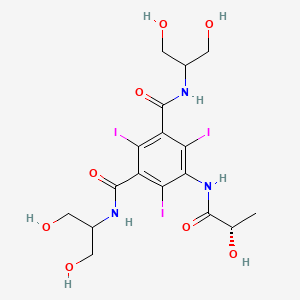

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZXYNRDCRIARQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023158 | |

| Record name | Iopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

60166-93-0, 66108-95-0 | |

| Record name | Iopamidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopamidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | iohexol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPAMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at about 300 °C without melting | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Iopamidol for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated contrast agent that has been a cornerstone of radiological imaging for decades. Its primary mechanism of action for in vivo imaging is the attenuation of X-rays, a physical phenomenon directly related to its high concentration of covalently bound iodine atoms. This property allows for the enhanced visualization of vascular structures and soft tissues in computed tomography (CT) and other X-ray-based imaging modalities. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function and application in a research and drug development context.

Core Mechanism of Action: X-Ray Attenuation

The fundamental principle behind this compound's efficacy as a contrast agent lies in its ability to absorb X-rays more effectively than the surrounding biological tissues. This compound is a tri-iodinated derivative of benzoic acid, and it is the high atomic number of iodine (Z=53) that is pivotal to its function.[1]

When a beam of X-rays passes through the body, different tissues attenuate the beam to varying degrees. Tissues of higher density and/or higher average atomic number, such as bone, absorb more X-rays and thus appear brighter on a radiograph. Soft tissues, being composed primarily of elements with low atomic numbers (e.g., carbon, hydrogen, oxygen), exhibit minimal X-ray absorption.

Upon intravascular administration, this compound is distributed throughout the bloodstream and the extracellular fluid. In the regions where it accumulates, the concentration of high-atomic-number iodine atoms significantly increases the overall attenuation of X-rays in those tissues. This differential absorption between the this compound-containing structures and the surrounding tissues creates a marked increase in contrast, enabling clear delineation of anatomical details that would otherwise be indistinguishable.

The non-ionic nature of this compound means it does not dissociate into ions in solution, a key feature that contributes to its lower osmolality compared to older ionic contrast agents. This reduced osmolality is associated with a better safety profile, including a lower incidence of adverse effects such as pain and discomfort upon injection.

Physicochemical and Pharmacokinetic Properties

The performance of this compound as an in vivo imaging agent is intrinsically linked to its physicochemical and pharmacokinetic properties. These properties determine its behavior in biological systems and its effectiveness in enhancing image contrast.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations

| Property | This compound 41% (200 mgI/mL) | This compound 51% (250 mgI/mL) | This compound 61% (300 mgI/mL) | This compound 76% (370 mgI/mL) |

| Iodine Concentration (mg/mL) | 200 | 250 | 300 | 370 |

| Osmolality (mOsm/kg water) at 37°C | 413 | 524 | 616 | 796 |

| Viscosity (cP) at 37°C | 2.0 | 3.0 | 4.7 | 9.4 |

| Specific Gravity at 37°C | 1.227 | 1.281 | 1.339 | 1.405 |

Source:

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults and Patients with Renal Impairment

| Parameter | Healthy Subjects | Patients with Mild Renal Failure | Patients with Severe Renal Failure | Patients on Peritoneal Dialysis |

| Plasma Half-life (t½) | ~2 hours | 4.24 hours | 10.03 hours | 33.3 - 37.9 hours |

| Total Body Clearance | ~8 L/h | Decreased | Significantly Decreased | 0.377 L/h |

| Excretion | >90% excreted unchanged in urine within 24 hours | Prolonged | Significantly Prolonged | Primarily via dialysis |

Source:

Plasma Protein Binding: this compound exhibits a low propensity for binding to plasma proteins. In vitro studies have demonstrated no significant binding to serum or plasma proteins. This characteristic is crucial as it ensures that the majority of the administered dose is freely available in the circulation and extracellular fluid to provide contrast, and is readily available for renal filtration.

Experimental Protocols

In Vivo CT Imaging in an Animal Model (Generic Protocol)

This protocol provides a generalized workflow for performing contrast-enhanced CT imaging in a small animal model, such as a rabbit or rodent, to assess tissue perfusion or vascularity.

Materials:

-

This compound formulation (e.g., Isovue-370, 370 mgI/mL)

-

Small animal CT scanner

-

Anesthesia system (e.g., isoflurane)

-

Catheterization supplies (e.g., 24G catheter)

-

Saline solution

-

Animal monitoring equipment (e.g., pulse oximeter, rectal temperature probe)

Procedure:

-

Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Place a catheter in a suitable blood vessel (e.g., marginal ear vein in a rabbit or tail vein in a rodent) for the administration of the contrast agent.

-

Pre-Contrast Imaging: Acquire a baseline, non-contrast CT scan of the region of interest. This will serve as a reference for subsequent contrast-enhanced images.

-

Contrast Administration: Administer a bolus injection of this compound at a dose appropriate for the animal's weight (e.g., 1-2 mL/kg). The injection should be followed by a saline flush to ensure the entire dose is delivered to the circulation.

-

Dynamic or Post-Contrast Imaging: Immediately following the injection, initiate a series of dynamic scans to capture the arterial, venous, and delayed phases of contrast enhancement. Alternatively, a single scan can be acquired at a specific time point post-injection depending on the experimental goals.

-

Image Analysis: Analyze the acquired images to quantify the change in Hounsfield Units (HU) in the region of interest over time. This data can be used to generate time-density curves and derive perfusion parameters.

-

Animal Recovery: Monitor the animal until it has fully recovered from anesthesia.

Measurement of this compound Renal Clearance in Humans (Clinical Research Protocol Outline)

This protocol outlines the key steps involved in a clinical research study to determine the renal clearance of this compound, a measure of glomerular filtration rate (GFR).

Study Design:

-

Open-label, single-dose pharmacokinetic study.

-

Enrollment of healthy volunteers and/or patients with varying degrees of renal function.

Procedure:

-

Inclusion/Exclusion Criteria: Define specific criteria for participant enrollment, including age, BMI, and estimated GFR (eGFR). Exclude individuals with a history of allergy to iodinated contrast agents or severe renal impairment.

-

Informed Consent: Obtain written informed consent from all participants before any study-related procedures.

-

Baseline Assessment: Collect baseline demographic data and perform a physical examination. Obtain a baseline blood sample to measure serum creatinine and calculate eGFR.

-

This compound Administration: Administer a single intravenous bolus of a specific this compound formulation (e.g., 50 mL of this compound 370).

-

Blood Sampling: Collect serial blood samples at predetermined time points post-injection (e.g., 10, 30, 60, 120, 240, and 360 minutes).

-

Urine Collection: Collect all urine produced for a defined period (e.g., 24 hours) post-injection to measure the total amount of this compound excreted.

-

Sample Analysis: Analyze the plasma and urine samples to determine the concentration of this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life, using appropriate compartmental or non-compartmental models. Renal clearance can be calculated from the total amount of this compound excreted in the urine and the area under the plasma concentration-time curve (AUC).

Visualizations

Mechanism of Action and Imaging Workflow

The following diagrams illustrate the conceptual pathway of this compound from administration to image enhancement and its subsequent clearance.

Caption: this compound's journey from injection to image enhancement and renal clearance.

Experimental Workflow for In Vivo Imaging

This diagram outlines a typical experimental workflow for a preclinical in vivo imaging study using this compound.

Caption: A streamlined workflow for preclinical contrast-enhanced imaging studies.

Conclusion

This compound remains a vital tool in diagnostic imaging due to its well-understood mechanism of action, favorable safety profile, and consistent performance. Its function is based on the fundamental physical principle of X-ray attenuation by its iodine atoms. A thorough understanding of its physicochemical properties and pharmacokinetics is essential for its optimal and safe use in both clinical practice and preclinical research. The experimental protocols provided herein offer a framework for the continued investigation and application of this compound in the development of new diagnostic strategies and therapeutic interventions.

References

Iopamidol in Rodents: A Deep Dive into Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of iopamidol, a widely used non-ionic, low-osmolar contrast agent, in rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for the design and interpretation of preclinical imaging studies and for the development of new diagnostic and therapeutic agents.

Core Principles of this compound Pharmacokinetics

This compound is characterized by its rapid distribution into the extracellular fluid following intravenous administration and its primary elimination through the kidneys. It exhibits minimal protein binding and is not significantly metabolized in the body, being excreted largely unchanged in the urine.[1][2] This profile is consistent with other non-ionic contrast agents used in uroangiography.[1]

While specific quantitative pharmacokinetic data for this compound in rodents is not extensively published in readily available literature, the general principles of its behavior can be inferred from studies on similar agents and in other species. The plasma concentration of this compound is expected to follow a multi-compartmental model, with a rapid initial distribution phase followed by a slower elimination phase.

Experimental Methodologies

The following sections detail the typical experimental protocols employed in rodent studies to evaluate the pharmacokinetics and biodistribution of this compound.

Pharmacokinetic Studies

Objective: To determine the time course of this compound concentration in the plasma and calculate key pharmacokinetic parameters.

Animal Models: Male Sprague-Dawley or Wistar rats are commonly used.

Administration:

-

Route: Intravenous (IV) bolus injection is the standard route for assessing the intrinsic pharmacokinetic properties of this compound. The caudal (tail) vein or jugular vein are common injection sites.[3]

-

Dose: The administered dose of this compound should be carefully selected to be within a clinically relevant range and is typically expressed in mg of iodine per kg of body weight.

Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-administration. Common time points include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.

-

Blood can be collected via various methods, including tail vein sampling for serial collection in the same animal or terminal cardiac puncture for single time-point collection.[3]

-

Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Method:

-

The concentration of this compound in plasma samples is typically determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Data Analysis:

-

Plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

Biodistribution Studies

Objective: To determine the tissue and organ distribution of this compound at various time points after administration.

Animal Models: Mice (e.g., BALB/c or C57BL/6) or rats are typically used.

Radiolabeling: For quantitative biodistribution studies, this compound is often labeled with a radioactive isotope, such as Iodine-131 (¹³¹I), to enable sensitive detection in tissues.

Administration:

-

Route: Intravenous injection via the tail vein is the most common route.

-

Dose: A known amount of radiolabeled this compound is administered, and the dose is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Tissue Collection:

-

At predetermined time points post-injection (e.g., 1, 4, and 24 hours), animals are euthanized.

-

A comprehensive set of organs and tissues are collected, including the blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain.

-

Each tissue sample is weighed.

Radioactivity Measurement:

-

The radioactivity in each tissue sample is measured using a gamma counter.

-

The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for this compound in rodents, the following tables are presented as templates that would be populated with experimental findings.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | µg/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-inf) | µg*h/mL | Data not available |

| t1/2 (alpha) | h | Data not available |

| t1/2 (beta) | h | Data not available |

| CL | mL/h/kg | Data not available |

| Vd | L/kg | Data not available |

Table 2: Biodistribution of [¹³¹I]this compound in Mice (%ID/g) (Template)

| Organ/Tissue | 1 hour | 4 hours | 24 hours |

| Blood | Data not available | Data not available | Data not available |

| Heart | Data not available | Data not available | Data not available |

| Lungs | Data not available | Data not available | Data not available |

| Liver | Data not available | Data not available | Data not available |

| Spleen | Data not available | Data not available | Data not available |

| Kidneys | Data not available | Data not available | Data not available |

| Stomach | Data not available | Data not available | Data not available |

| Intestines | Data not available | Data not available | Data not available |

| Muscle | Data not available | Data not available | Data not available |

| Bone | Data not available | Data not available | Data not available |

| Brain | Data not available | Data not available | Data not available |

Visualizations

The following diagrams illustrate the typical workflows for pharmacokinetic and biodistribution studies of this compound in rodents.

Conclusion

References

Iopamidol as a Chemical Exchange Saturation Transfer (CEST) Agent for In Vivo pH Mapping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underpinning the use of iopamidol as a Chemical Exchange Saturation Transfer (CEST) agent for non-invasive in vivo pH mapping. This compound, a clinically approved X-ray contrast agent, offers a unique mechanism for pH-sensitive magnetic resonance imaging (MRI) through its distinct, pH-dependent amide proton exchange rates. This document details the core principles, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying processes.

Core Principles of this compound-Based CEST pH Mapping

Chemical Exchange Saturation Transfer (CEST) is an MRI technique that enables the detection of low-concentration molecules with exchangeable protons, such as amide protons (-NH) or hydroxyl protons (-OH), through their interaction with the abundant water protons in tissue. The fundamental principle involves selectively saturating the magnetization of these exchangeable protons using a radiofrequency (RF) pulse at their specific resonance frequency. When these saturated protons exchange with the surrounding water protons, they transfer their saturation to the water pool. This leads to a decrease in the bulk water signal, which can be detected in the MR image.

This compound is particularly well-suited for pH mapping due to the presence of two chemically distinct types of amide protons on its side chains.[1][2] These two proton pools have different resonance frequencies, approximately +4.3 ppm and +5.5 ppm downfield from the water resonance frequency.[3][4][5] Crucially, the rate at which these amide protons exchange with water is highly dependent on the local pH.

The proton exchange process is predominantly base-catalyzed, meaning that as the pH increases, the exchange rate accelerates. The amide protons at +5.5 ppm exhibit a much more rapid increase in exchange rate with rising pH compared to those at +4.3 ppm. This differential pH sensitivity is the cornerstone of ratiometric CEST pH mapping with this compound.

The Ratiometric Approach for Concentration-Independent pH Measurement

A significant challenge in quantitative CEST imaging is that the magnitude of the CEST effect is dependent not only on the exchange rate (and thus pH) but also on the concentration of the agent. To overcome this limitation, a ratiometric approach is employed. This method involves calculating the ratio of the CEST effects at the two different amide proton frequencies (+5.5 ppm and +4.3 ppm). Because the concentration of this compound affects both CEST signals proportionally, taking their ratio effectively cancels out the concentration dependence, resulting in a metric that is primarily sensitive to pH. This ratiometric analysis enables the creation of quantitative pH maps that are independent of the local concentration of the this compound agent.

The following diagram illustrates the fundamental principle of this compound-based ratiometric CEST for pH mapping.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound as a CEST agent, compiled from various studies. These values can vary based on magnetic field strength, temperature, and specific imaging parameters.

Table 1: this compound Amide Proton Properties and pH Sensing Range

| Parameter | Value | Notes | Source |

| Amide Proton Chemical Shifts | ~4.3 ppm and ~5.5 ppm | Relative to water resonance. | ,, |

| Exchange Mechanism | Predominantly Base-Catalyzed | Exchange rate increases with pH. | , |

| In Vitro pH Detection Range (7T) | 5.5 - 7.4 | Ratiometric approach. | |

| In Vitro pH Detection Range (4.7T) | 5.5 - 7.5 | Using a generalized ratiometric approach. | , |

| In Vitro pH Detection Range (14T) | 6.0 - 7.6 |

Table 2: Reported In Vivo Renal pH Values in Rodent Models Using this compound CEST

| Renal Region | Mean pH ± SD | Animal Model | Magnetic Field | Source |

| Cortex | 7.0 ± 0.1 | Rat | 4.7 T | , |

| Medulla | 6.8 ± 0.1 | Rat | 4.7 T | , |

| Calyx | 6.5 ± 0.2 | Rat | 4.7 T | , |

| Cortex | 7.02 ± 0.06 | Rat | Not Specified | |

| Medulla | 6.71 ± 0.10 | Rat | Not Specified | |

| Calyx | 6.20 ± 0.24 | Rat | Not Specified |

Table 3: Base-Catalyzed Chemical Exchange Rate Constants (ksw)

| Amide Proton Group | Exchange Rate Equation | Notes | Source |

| 2-hydroxypropanamido (~5.5 ppm) | ksw = 1.2 * 10(pH - 4.1) | Derived from multi-site analysis. | , |

| Amide (~4.3 ppm) | ksw = 1.2 * 10(pH - 4.6) | Derived from multi-site analysis. | , |

Detailed Experimental Protocols

This section provides standardized protocols for performing this compound-based CEST pH mapping, covering both in vitro phantom preparation for calibration and in vivo imaging procedures. These protocols are synthesized from methodologies described in the literature.

In Vitro Phantom Preparation and Calibration

Objective: To create a series of this compound phantoms with known pH values to establish a calibration curve correlating the CEST ratio to pH.

Materials:

-

This compound solution (e.g., clinical grade Isovue-370)

-

Phosphate-buffered saline (PBS) or 10 mM HEPES buffer

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH titration

-

Calibrated pH meter

-

MRI-compatible phantom vials/tubes

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound at a desired concentration (e.g., 20-40 mM) in PBS or HEPES buffer.

-

pH Titration: Aliquot the stock solution into separate vials. Carefully titrate the pH of each vial to cover the desired physiological range (e.g., from pH 5.5 to 8.0 in increments of 0.5 pH units) using small amounts of HCl or NaOH.

-

Verification: Verify the final pH of each solution using a calibrated pH meter at a constant temperature (e.g., 37°C).

-

Phantom Assembly: Transfer the pH-adjusted solutions into MRI-compatible tubes and arrange them in a phantom holder.

-

Temperature Control: Place the phantom in the MRI scanner and allow it to equilibrate to the target temperature (typically 37°C) before imaging.

In Vivo Imaging Protocol (Rodent Model)

Objective: To acquire CEST MRI data in a living animal model to generate in vivo pH maps of a target organ (e.g., kidney, tumor) following this compound administration.

Animal Preparation:

-

Anesthesia: Anesthetize the animal (e.g., rat or mouse) using a suitable anesthetic (e.g., isoflurane).

-

Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for this compound administration.

-

Positioning: Position the animal in the MRI scanner, ensuring the region of interest is at the isocenter of the magnet.

-

Physiological Monitoring: Monitor the animal's vital signs (respiration, temperature) throughout the experiment and maintain body temperature using a warming system.

This compound Administration:

-

Administer this compound via the catheter. A common protocol involves an initial bolus injection followed by a continuous infusion to maintain a steady-state concentration in the tissue of interest during imaging.

MRI Data Acquisition:

-

Pre-Contrast Scans: Acquire anatomical reference images (e.g., T2-weighted) and a baseline (pre-contrast) CEST scan before this compound injection.

-

CEST Sequence Parameters:

-

Pulse Sequence: Typically a single-shot spin-echo echo-planar imaging (SE-EPI) sequence is used.

-

Saturation: Use a train of RF saturation pulses. The power (B1) and duration of these pulses are critical parameters. A generalized approach may use two different B1 levels (e.g., 1.0 µT and 2.0 µT) to acquire two separate Z-spectra, which can extend the pH detection range.

-

Frequency Offsets: Acquire a series of images with the saturation pulse applied at different frequency offsets relative to the water resonance. The range should cover both amide proton peaks and extend to a reference point far from resonance (e.g., ±7 ppm).

-

-

Post-Contrast Scans: Begin post-contrast CEST data acquisition after this compound administration.

-

B0 Correction: Acquire a water saturation shift referencing (WASSR) map with a low B1 power (e.g., 0.3 µT) to measure and correct for B0 field inhomogeneities.

Data Analysis Workflow

The following diagram outlines the logical workflow for processing the acquired CEST data to generate a quantitative pH map.

Analysis Steps:

-

B0 Correction: Correct the Z-spectra for B0 field inhomogeneities on a pixel-by-pixel basis using the acquired WASSR map.

-

Lorentzian Fitting: Fit the corrected Z-spectrum for each voxel to a multi-pool Lorentzian model. This model separates the contributions from direct water saturation, magnetization transfer, and the individual CEST effects from the two this compound amide proton pools. This step is crucial for resolving the overlapping CEST signals.

-

Calculate CEST Ratio: From the fitting results, determine the amplitudes of the CEST effects at +4.3 ppm and +5.5 ppm. Calculate the ratiometric value (e.g., ST(5.5 ppm) / ST(4.3 ppm)) for each voxel.

-

Generate pH Map: Apply the in vitro calibration curve to the ratiometric map to convert the ratio values into pH values on a pixel-by-pixel basis, generating the final quantitative pH map.

Conclusion

This compound-based CEST MRI is a powerful, non-invasive technique for quantitative in vivo pH mapping. Its foundation lies in the differential, base-catalyzed chemical exchange rates of its two distinct amide proton pools. By employing a ratiometric analysis, it is possible to generate pH maps that are independent of agent concentration, providing a robust tool for preclinical research in areas such as oncology, nephrology, and metabolic diseases. The successful implementation of this technique relies on careful experimental design, including the use of appropriate imaging parameters and a rigorous data analysis workflow incorporating B0 correction and multi-pool Lorentzian fitting. This guide provides the fundamental principles and practical protocols to aid researchers in applying this promising molecular imaging technique.

References

- 1. This compound as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys: In vivo studies in mice at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Generalized Ratiometric Chemical Exchange Saturation Transfer (CEST) MRI Approach for Mapping Renal pH using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ratiometric chemical exchange saturation transfer pH mapping using two iodinated agents with nonequivalent amide protons and a single low saturation power - Tao - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 5. Ratiometric chemical exchange saturation transfer pH mapping using two iodinated agents with nonequivalent amide protons and a single low saturation power - PMC [pmc.ncbi.nlm.nih.gov]

Iopamidol for Blood-Brain Barrier Disruption Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Iopamidol, a nonionic, low-osmolar contrast agent, in studies investigating the disruption of the blood-brain barrier (BBB). While traditionally considered to have a minimal effect on the BBB compared to older ionic agents, recent research demonstrates that this compound can induce a controlled and transient opening of the barrier, offering potential applications in enhancing drug delivery to the central nervous system. This document outlines the experimental protocols, quantitative data, and cellular mechanisms associated with this compound-induced BBB disruption.

Core Concepts and Mechanisms of Action

This compound's primary mechanism for inducing blood-brain barrier disruption (BBBD) is attributed to its hyperosmotic properties. The intracarotid or high-concentration intravenous administration of this compound creates an osmotic gradient that draws water out of the endothelial cells of the brain capillaries, causing them to shrink. This cellular shrinkage is believed to mechanically stress the tight junctions between the endothelial cells, leading to a temporary and reversible increase in paracellular permeability.

Beyond the osmotic effect, evidence suggests a more direct cellular impact. Studies have shown that this compound can induce BBB dysfunction independent of osmotic pressure. This involves the activation of specific intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which modulates the expression and organization of critical tight junction proteins.

Quantitative Data on this compound-Induced BBB Disruption

The following tables summarize quantitative data from key in vitro and in vivo studies, providing insights into the extent and dynamics of this compound-induced BBB disruption.

In Vitro Studies

Table 1: Effect of this compound on In Vitro BBB Model Integrity

| Parameter | This compound Concentration (mgI/mL) | Time Point | Observation | Reference |

| Transendothelial Electrical Resistance (TEER) | 15 | 6 h | Significant decrease in TEER | [1] |

| 30 | 6 h | Significant decrease in TEER (sustained up to 72 h) | [1] | |

| Cell Viability (Rat Brain Endothelial Cells) | 0 - 30 | 24 h | Dose-dependent decrease in cell viability | [2] |

| Claudin-5 Expression | 30 | 24 h | Significant decrease in protein expression | [2] |

| ZO-1 and Claudin-5 Pericellular Pattern | 30 | 24 h | Disruption of continuous pericellular pattern | [2] |

In Vivo Studies

Table 2: Quantification of this compound-Induced BBB Disruption in Animal Models

| Animal Model | This compound Administration | Tracer/Method | Quantitative Measurement | Reference |

| Rabbit | Intracarotid injection (300 mgI/mL) | 99mTechnetium-DTPA | Extravasation Index: 1.29 +/- 0.77 (vs. 0.37 +/- 0.13 for saline) | |

| Intracarotid injection (300 mgI/mL) | Evans Blue Staining | Blue staining observed in 3 out of 10 animals | ||

| Canine | Intracarotid injection (280 mgI/mL) | Evans Blue Staining | No significant Evans blue staining observed | |

| Intracarotid injection (280 mgI/mL) | Computed Tomography (CT) | No significant difference in CT enhancement compared to control hemisphere |

Signaling Pathways in this compound-Induced BBBD

This compound has been shown to modulate the MAPK signaling pathway in brain endothelial cells. This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis, and importantly, the integrity of tight junctions. The key finding is that this compound treatment leads to a decrease in the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and a simultaneous increase in the phosphorylation of p38 MAPK. This shift in MAPK signaling is associated with the downregulation and disorganization of tight junction proteins like claudin-5 and ZO-1, ultimately leading to increased BBB permeability.

Caption: this compound-induced MAP kinase signaling cascade in brain endothelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro BBB Disruption Model

This protocol is based on studies using primary rat brain endothelial cells (RBECs).

1. Cell Culture and In Vitro BBB Model Assembly:

-

Culture primary RBECs on collagen-coated inserts in a co-culture system with rat pericytes or astrocytes on the bottom of the well.

-

Maintain the cultures until a high transendothelial electrical resistance (TEER) is achieved, indicating the formation of a tight barrier.

2. This compound Treatment:

-

Prepare this compound solutions at various concentrations (e.g., 3, 15, 30 mgI/mL) in the cell culture medium.

-

A mannitol solution (e.g., 62 mM) can be used as an osmolarity control.

-

Apply the this compound or control solutions to the abluminal (bottom) or luminal (top) side of the endothelial cell monolayer.

-

Incubate for specified time periods (e.g., 6, 24, 48, 72 hours).

3. Assessment of BBB Integrity:

-

TEER Measurement: Measure the TEER at different time points using an epithelial volt-ohm meter. A decrease in TEER indicates a loss of barrier integrity.

-

Permeability Assay: Add a fluorescent tracer (e.g., sodium fluorescein) to the luminal chamber and measure its appearance in the abluminal chamber over time to quantify paracellular permeability.

4. Cellular and Molecular Analysis:

-

Cell Viability: Perform a cell viability assay (e.g., Cell Counting Kit-8) to assess the cytotoxicity of this compound.

-

Immunocytochemistry: Fix the cells and stain for tight junction proteins (e.g., ZO-1, claudin-5) to visualize their localization and organization at cell-cell junctions.

-

Western Blotting: Lyse the cells and perform Western blot analysis to quantify the expression levels of total and phosphorylated forms of MAPK proteins (ERK, p38) and tight junction proteins.

Caption: Experimental workflow for in vitro this compound BBBD studies.

In Vivo BBB Disruption Model (Rabbit)

This protocol is a generalized representation based on intracarotid injection studies.

1. Animal Preparation:

-

Anesthetize a New Zealand white rabbit according to an approved institutional animal care and use committee protocol.

-

Surgically expose the common carotid artery.

2. Intracarotid Injection:

-

Catheterize the common carotid artery.

-

Infuse this compound (e.g., 300 mgI/mL) or isotonic saline (control) into the carotid artery. The injection rate and volume can be varied (e.g., bolus injection over 30 seconds).

3. BBB Permeability Assessment:

-

Tracer Administration: Prior to or immediately after the this compound infusion, intravenously inject a BBB permeability tracer.

-

Evans Blue: A dye that binds to albumin. Extravasation into the brain parenchyma can be visualized post-mortem.

-

99mTechnetium-DTPA (Tc-DTPA): A radiotracer. Extravasation can be quantified by measuring radioactivity in brain tissue samples.

-

-

Tissue Collection and Analysis:

-

After a set circulation time, euthanize the animal and perfuse the brain to remove intravascular tracer.

-

For Evans Blue, visually inspect the brain for blue staining.

-

For Tc-DTPA, dissect the brain into regions, weigh the samples, and measure radioactivity using a gamma counter. Calculate an extravasation index by comparing the radioactivity in the injected hemisphere to the control hemisphere or to a reference tissue.

-

Conclusion

This compound presents a valuable tool for investigating the mechanisms of blood-brain barrier disruption and for exploring strategies to enhance central nervous system drug delivery. Its effects are dose-dependent and involve both osmotic and direct cellular signaling mechanisms. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in this field. Further research is warranted to fully elucidate the signaling pathways and to optimize this compound-based protocols for therapeutic applications.

References

Iopamidol In Vitro Stability and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent extensively used in diagnostic imaging procedures. Ensuring its stability and understanding its degradation profile is paramount for the quality, safety, and efficacy of pharmaceutical formulations. This technical guide provides a comprehensive overview of the in vitro stability of this compound, detailing its primary degradation pathways, the resulting degradation products, and the analytical methodologies for their identification and quantification.

This compound's chemical structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[1] Forced degradation studies are therefore a critical component of its development and quality control, helping to establish stability-indicating analytical methods.[2] A target degradation of 5-20% is generally considered optimal in such studies to ensure the generated degradation products are representative of those that could form under normal storage conditions.[2]

Primary Degradation Pathways

Forced degradation studies have elucidated several key pathways for this compound degradation in vitro:

-

Hydrolysis: The amide linkages in the this compound molecule are susceptible to hydrolysis under both acidic and basic conditions.[1] This leads to the cleavage of the side chains from the tri-iodinated benzene ring, forming corresponding carboxylic acid and amine derivatives.[3] Alkaline conditions typically result in a faster rate of hydrolysis compared to acidic conditions.

-

Oxidation: this compound is susceptible to oxidative stress, often induced by agents like hydrogen peroxide. Potential sites for oxidation include the secondary alcohol groups on the side chains, which can form ketone derivatives, and the aromatic ring, which can undergo hydroxylation. Another notable transformation is the oxidation of the amino group to a nitro group.

-

Photodegradation: Exposure to UV light can induce the degradation of this compound. The primary mechanisms of photodegradation are deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation, which involves the addition of hydroxyl groups. The rate of photodegradation is influenced by the intensity of the UV irradiation.

-

Thermal Degradation: this compound is relatively stable to heat in an aqueous solution. However, prolonged exposure to high temperatures may lead to a slow hydrolysis of the amide bonds. Significant degradation is not typically observed under standard thermal stress conditions.

Summary of Degradation Products

The following table summarizes the types of degradation products identified under various stress conditions. The precise quantification of each degradation product is highly dependent on the specific experimental conditions.

| Stress Condition | Primary Degradation Pathway(s) | Key Degradation Products |

| Acidic/Basic Hydrolysis | Hydrolysis of amide linkages | Cleavage of side chains |

| **Oxidative (e.g., H₂O₂) ** | Oxidation | Nitro-derivatives, Hydroxylated derivatives, Ketone derivatives from side-chain alcohol oxidation |

| Photolytic (UV Exposure) | Deiodination, Hydroxylation | Desdiiodo this compound (mono- and di-iodinated derivatives), Hydroxylated derivatives |

| Thermal | Slow hydrolysis of amide bonds | Minimal degradation, primarily hydrolysis products |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical protocols for forced degradation studies of this compound.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as purified water. Aliquots of this stock solution are then subjected to the different stress conditions. A control sample, protected from the stressor, is maintained under ambient conditions for comparison.

Forced Degradation Protocols

The following protocols are designed to achieve a target degradation of 5-20%.

1. Acid Hydrolysis

-

Objective: To evaluate degradation via acid-catalyzed hydrolysis.

-

Protocol:

-

Dissolve this compound to a final concentration of 1 mg/mL.

-

Add an equal volume of 0.1 M Hydrochloric Acid (HCl).

-

Heat the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

-

2. Base Hydrolysis

-

Objective: To evaluate degradation via base-catalyzed hydrolysis.

-

Protocol:

-

Dissolve this compound to a final concentration of 1 mg/mL.

-

Add an equal volume of 0.1 M Sodium Hydroxide (NaOH).

-

Maintain the solution at room temperature.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M Hydrochloric Acid (HCl) before analysis.

-

3. Oxidative Degradation

-

Objective: To assess the susceptibility of this compound to oxidation.

-

Protocol:

-

Dissolve this compound to a final concentration of 1 mg/mL.

-

Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

4. Thermal Degradation

-

Objective: To evaluate the effect of heat on this compound stability.

-

Protocol (Solution State):

-

Dissolve this compound in a suitable solvent (e.g., water) to a final concentration of 1 mg/mL.

-

Heat the solution at 80°C, protecting it from light.

-

Sample at various time points (e.g., 1, 3, 5 days), cool to room temperature, and analyze.

-

-

Protocol (Solid State):

-

Place a thin layer of this compound powder in a petri dish.

-

Expose to dry heat in an oven at a temperature above the accelerated stability condition (e.g., 80°C).

-

Sample at various time points, dissolve in a suitable solvent, and analyze.

-

5. Photolytic Degradation

-

Objective: To assess the impact of UV light on this compound stability.

-

Protocol:

-

Expose a solution of this compound (1 mg/mL in water) to UV light (e.g., 254 nm) in a photostability chamber.

-

Withdraw aliquots at specified time points.

-

Analytical Methodology

A validated stability-indicating analytical method is required to separate and quantify the intact this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Typical HPLC Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV at approximately 240 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Visualizations

Experimental Workflow

Caption: General experimental workflow for this compound forced degradation studies.

This compound Degradation Pathways

Caption: Primary in vitro degradation pathways of this compound.

References

The Unconventional Role of Iopamidol in Preclinical Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol, a well-established non-ionic, low-osmolar iodinated contrast agent, is conventionally used in clinical practice to enhance the visibility of internal structures during radiographic procedures. Its primary function lies in diagnostics, where it serves as a critical tool for visualizing vasculature and organs in computed tomography (CT) and angiography. However, emerging preclinical evidence suggests a potential, albeit unconventional, role for this compound and other iodinated contrast media beyond imaging, hinting at direct effects on cancer cell biology. This technical guide synthesizes the current, albeit limited, preclinical data on the use of this compound in cancer models, focusing on its potential cytotoxic effects, modulation of signaling pathways, and the experimental frameworks utilized in these investigations. While research in this area is still in its nascent stages, the available data warrants a closer examination of this compound's multifaceted interactions within the tumor microenvironment.

I. Data Presentation: Quantitative Effects of this compound on Cancer Cells

The current body of research on the direct anti-cancer effects of this compound is not extensive. However, a key study has highlighted its cytotoxic potential, particularly in the context of multidrug resistance. The following table summarizes the available quantitative data.

| Cell Line | Drug Resistance Status | This compound Efficacy Relative to Sensitive Cells | Reference |

| K562/Dox | Multidrug-Resistant (Doxorubicin) | ~2-fold higher | [1][2] |

| K562 | Sensitive | Baseline | [1][2] |

Table 1: In Vitro Cytotoxicity of this compound in a Multidrug-Resistant Cancer Cell Line. This table illustrates the differential cytotoxic effect of this compound on multidrug-resistant (MDR) K562/Dox cells compared to their drug-sensitive K562 counterparts. The approximately two-fold higher efficacy in MDR cells suggests a potential vulnerability that could be exploited.[1]

It is important to note that comprehensive dose-response curves and IC50 values for this compound across a wide range of cancer cell lines are not yet available in the public domain. The existing data points to a selective effect that merits further investigation.

II. Experimental Protocols

The methodologies employed in preclinical studies investigating this compound's effects on cancer cells are crucial for reproducibility and further exploration. Below are detailed protocols based on the available literature.

In Vitro Cytotoxicity Assay

This protocol is based on the methodology used to assess the cytotoxicity of this compound against the K562 and K562/Dox cell lines.

1. Cell Culture:

- Human chronic myelogenous leukemia cell lines K562 (drug-sensitive) and K562/Dox (doxorubicin-resistant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Preparation:

- A stock solution of this compound is prepared by dissolving it in the cell culture medium to the desired concentration.

3. Cytotoxicity Assessment (Resazurin Reduction Assay):

- Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

- Varying concentrations of this compound are added to the wells.

- The plates are incubated for 48-72 hours.

- Resazurin solution is added to each well, and the plates are incubated for another 4 hours.

- The fluorescence or absorbance is measured using a microplate reader to determine cell viability.

4. Data Analysis:

- Cell viability is expressed as a percentage of the untreated control.

- IC50 values (the concentration of this compound that inhibits 50% of cell growth) can be calculated from the dose-response curves.

In Vivo Tumor Model for Imaging Extracellular pH

While not a therapeutic study, the following protocol for using this compound to measure tumor pH provides a framework for in vivo administration and imaging in preclinical cancer models.

1. Animal Model:

- Orthotopic pancreatic tumor models are established by surgically implanting pancreatic cancer cells (e.g., KPC961 or Panc02) into the pancreas of immunodeficient mice.

2. This compound Administration:

- Intravenous (IV) Infusion: A bolus of 200 µl of this compound is administered via a tail vein catheter, followed by a continuous infusion at 400 µl/hr.

- Intraperitoneal (IP) Bolus Injection: A single bolus of this compound is injected into the peritoneal cavity.

3. Imaging:

- Chemical Exchange Saturation Transfer-Magnetic Resonance Imaging (CEST-MRI): This technique is used to measure the extracellular pH of the tumor. This compound's amide protons have a pH-dependent exchange rate with water, which can be detected by CEST-MRI.

- Computed Tomography (CT): Time-resolved CT imaging is used to evaluate the uptake and distribution of this compound within the tumor.

4. Data Analysis:

- CEST-MRI data is processed to generate pH maps of the tumor.

- CT images are analyzed to quantify the change in Hounsfield Units (ΔHU) over time, indicating the concentration of this compound in the tumor.

III. Visualization of Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Iodinated Contrast Media

While specific signaling pathways directly modulated by this compound's anti-cancer effects are not yet fully elucidated, a review of iodinated contrast media suggests potential involvement of key cancer-related pathways. The following diagram illustrates a hypothetical model of these interactions.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the logical flow of an experiment designed to test the cytotoxic effects of this compound on cancer cells.

IV. Discussion and Future Directions

The preliminary findings on this compound's cytotoxic effects, particularly against multidrug-resistant cancer cells, open up an intriguing, albeit nascent, avenue of research. The observation that a compound designed for imaging could possess selective anti-cancer properties warrants further investigation into its mechanism of action.

The suggested modulation of key signaling pathways such as mTOR, ERK, p38, and JNK by iodinated contrast media provides a plausible molecular basis for these observations. Downregulation of pro-proliferative pathways (mTOR and ERK) coupled with the activation of pro-apoptotic pathways (p38 and JNK) would be a potent combination for inducing cancer cell death. However, it is imperative to move from these general observations for a class of compounds to specific, rigorous mechanistic studies for this compound itself.

Future research should focus on several key areas:

-

Comprehensive In Vitro Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.

-

In Vivo Therapeutic Studies: Designing and executing preclinical studies in animal models (e.g., xenografts, patient-derived xenografts) to assess this compound's ability to inhibit tumor growth, both as a monotherapy and in combination with standard chemotherapeutic agents.

-

Mechanistic Elucidation: Investigating the precise molecular mechanisms by which this compound exerts its cytotoxic effects, including detailed analysis of its impact on the mTOR, ERK, p38, and JNK signaling pathways, as well as its potential effects on other cellular processes like angiogenesis and the tumor microenvironment.

-

Structure-Activity Relationship Studies: Exploring whether the observed anti-cancer effects are unique to this compound or a general property of non-ionic iodinated contrast agents, and identifying the key structural features responsible for this activity.

Conclusion

While this compound's established role is in diagnostic imaging, the preclinical data, though sparse, suggests a potential off-label application in oncology that is worthy of deeper exploration. The selective cytotoxicity against multidrug-resistant cells is a particularly compelling finding that could have significant clinical implications if validated and further understood. This technical guide provides a summary of the current knowledge and a framework for future research to unravel the unconventional anti-cancer potential of this compound. The journey from a diagnostic tool to a potential therapeutic agent is long and requires rigorous scientific inquiry, but the initial clues are promising and encourage a new perspective on this well-known compound.

References

The Use of Iopamidol in Longitudinal Animal Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in clinical and preclinical imaging. Its favorable safety profile and effective contrast enhancement properties make it a valuable tool for longitudinal studies in animal models, enabling researchers to non-invasively monitor disease progression, therapeutic response, and physiological changes over time. This guide provides a comprehensive overview of the applications, experimental protocols, and underlying mechanisms associated with the use of this compound in preclinical longitudinal research.

Core Applications in Animal Models

This compound is a versatile contrast agent employed in various longitudinal imaging modalities, primarily in contrast-enhanced computed tomography (CT) and, more recently, in chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) for pH mapping. Its applications in animal models span multiple therapeutic areas:

-

Oncology: To visualize and quantify tumor growth, vascularity, and response to therapy in xenograft and patient-derived xenograft (PDX) models.[1]

-

Nephrology: To assess kidney function through the measurement of Glomerular Filtration Rate (GFR).[2][3]

-

Cardiovascular Research: For the visualization of cardiac structures and blood vessels to monitor cardiovascular diseases.

-

Neuroscience: To investigate the integrity of the blood-brain barrier (BBB).[4]

The choice of animal model and imaging modality is dictated by the specific research question. Rodent models (mice and rats) are most common in preclinical studies due to their genetic tractability and relatively low cost.

Quantitative Data Presentation

Pharmacokinetic Parameters of this compound in Various Animal Models

The pharmacokinetic profile of this compound varies across different animal species, which is a critical consideration for designing longitudinal studies. Slower clearance may allow for longer imaging windows, while faster clearance may be advantageous for studies requiring frequent repeated administrations.

| Animal Model | Administration Route | Dose | Elimination Half-life (t½) | Total Clearance | Key Findings & Reference |

| Common Carp (Cyprinus carpio) | Intravenous | 480 mg I/kg | 20.39 hours | 3.04 ml/hr per kilogram | Prolonged half-life compared to mammals.[5] |

| Dog | Intrathecal | Not specified | ~22 hours (from brain parenchyma) | Not specified | Slow clearance from the central nervous system. |

| Rabbit | Intravenous | Not specified | Not specified | Not specified | Primarily renal excretion. |

| Human (for comparison) | Intravenous | 50 ml (this compound 370) | 1.67 hours (healthy) | 0.11 L/h/kg (healthy) | Clearance decreases significantly with renal impairment. |

CT Contrast Enhancement with this compound

The degree of contrast enhancement, measured in Hounsfield Units (HU), is a key parameter in CT imaging. This enhancement is dependent on the dose of this compound, the tissue type, and the timing of the scan.

| Animal Model | Target Organ/Tissue | This compound Dose | Peak Enhancement (HU) | Time to Peak | Reference |

| Cloudy Catshark | Ventricular Cavity & Kidneys | 700 mg of iodine/kg | Not specified | 30 minutes | |

| Cloudy Catshark | Liver | 700 mg of iodine/kg | Not specified | 200 days | |

| Cloudy Catshark | Gallbladder & Ovarian Follicles | 700 mg of iodine/kg | Not specified | 6 days | |

| Rabbit | Thoracic Vasculature | 540 mg element/kg | Superior to this compound at 6, 40, and 75s post-injection with a novel agent | Not specified |

Experimental Protocols

Glomerular Filtration Rate (GFR) Measurement in Rodents

Measuring GFR is a common application of this compound in longitudinal studies of kidney function.

Objective: To determine the rate at which the kidneys filter this compound from the blood, providing an indicator of renal function.

Materials:

-

This compound (e.g., Isovue-370)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., microcapillary tubes, needles)

-

Analytical equipment for measuring this compound concentration in plasma (e.g., HPLC)

Procedure:

-

Animal Preparation: Acclimate the animals to the experimental conditions. For conscious animal studies, ensure they are accustomed to restraint if necessary. For anesthetized studies, induce and maintain anesthesia.

-

Baseline Blood Sample: Collect a small volume of blood (e.g., 10-15 µL) from the tail vein or other appropriate site before this compound administration.

-

This compound Administration: Administer a single intravenous bolus of this compound. A typical dose for rats is 129.4 mg of iohexol (a similar non-ionic contrast agent), with adjustments made for this compound based on iodine concentration.

-

Serial Blood Sampling: Collect blood samples at multiple time points after injection. For rats, typical time points are 20, 40, 120, and 140 minutes. For mice, time points of 15, 35, 55, and 75 minutes have been used with iohexol.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

This compound Quantification: Measure the concentration of this compound in the plasma samples using a validated analytical method such as HPLC.

-

GFR Calculation: Calculate the GFR using a pharmacokinetic model (e.g., a one- or two-compartment model) based on the plasma clearance of this compound.

Assessment of Blood-Brain Barrier (BBB) Permeability

This compound can be used to assess disruptions in the BBB, as its extravasation into the brain parenchyma is indicative of increased permeability.

Objective: To qualitatively or quantitatively assess the integrity of the BBB.

Materials:

-

This compound

-

Imaging modality (CT or MRI)

-

Anesthetic

-

Evans blue dye or radiolabeled tracers (e.g., 99mTc-DTPA) for validation

Procedure:

-

Animal Preparation: Anesthetize the animal and position it in the imaging scanner.

-

Pre-contrast Imaging: Acquire baseline CT or MR images of the brain.

-

This compound Administration: Administer this compound via intracarotid or intravenous injection. The route and dose will depend on the specific research question. For example, a study in rabbits used an intracarotid injection of this compound at 300 mgI/ml.

-

Post-contrast Imaging: Acquire a series of images at different time points after this compound administration.

-

Image Analysis: Compare the pre- and post-contrast images to detect enhancement in the brain parenchyma. The degree and location of enhancement indicate the extent of BBB disruption.

-

Quantitative Analysis (Optional): For a more quantitative assessment, the percentage of relative enhancement can be calculated in specific regions of interest.

-

Histological Validation (Optional): Following the imaging study, the animal can be euthanized, and the brain tissue collected for histological analysis using tracers like Evans blue to confirm the imaging findings.

Signaling Pathways and Cellular Effects

While this compound is primarily considered a biologically inert contrast agent, repeated administration in longitudinal studies, particularly in models with compromised renal function, can have cellular effects. The primary organ of concern is the kidney, where this compound can induce nephrotoxicity.

The mechanisms underlying contrast-induced nephropathy (CIN) involve:

-

Mitochondrial Impairment: this compound has been shown to affect mitochondrial function in renal tubular cells, leading to ATP depletion and reduced mitochondrial membrane potential.

-

Oxidative Stress: The administration of iodinated contrast media can lead to the formation of reactive oxygen species (ROS), causing cellular damage. The Nrf2/HO-1 pathway, a key regulator of the antioxidant response, is implicated in the cellular defense against this oxidative stress.

-

Apoptosis: this compound can induce apoptosis in renal tubular cells. This process involves the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.

Visualizations

Experimental Workflow: Longitudinal Imaging Study

Caption: A typical workflow for a longitudinal imaging study in an animal model using this compound.

Signaling Pathway: this compound-Induced Renal Cell Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in renal tubular cells.

Logical Relationship: Comparison of IV and IP Administration for Tumor Imaging

Caption: Comparison of intravenous and intraperitoneal administration of this compound for tumor imaging.

Conclusion

This compound is an invaluable tool for longitudinal in vivo imaging in animal models, facilitating research across a spectrum of diseases. A thorough understanding of its pharmacokinetic properties in the chosen animal model, along with optimized and consistent experimental protocols, is paramount for acquiring reliable and reproducible data. While generally safe, researchers should be mindful of the potential for cellular effects, particularly in studies involving long-term, repeated administrations or in models with pre-existing organ dysfunction. The methodologies and data presented in this guide are intended to assist researchers in designing and executing robust longitudinal studies with this compound, ultimately contributing to the advancement of biomedical research and drug development.

References

- 1. Longitudinal mouse-PET imaging: a reliable method for estimating binding parameters without a reference region or blood sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect on the blood-brain barrier of intracarotid contrast media--iopamidol and diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. INTRAVENOUS this compound PHARMACOKINETICS IN COMMON CARP (CYPRINUS CARPIO) - PubMed [pubmed.ncbi.nlm.nih.gov]

Iopamidol in Small Animal Imaging: A Comprehensive Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a widely utilized tool in small animal imaging for enhancing the visualization of internal structures in preclinical research. Its favorable safety profile, characterized by low osmolality and viscosity compared to ionic agents, contributes to its extensive use in computed tomography (CT), angiography, and other X-ray-based imaging modalities. This technical guide provides a comprehensive overview of the safety profile of this compound in small animal models, presenting quantitative toxicity data, detailed experimental protocols from key studies, and visual representations of safety assessment workflows and potential mechanisms of toxicity. The information herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and effective application of this compound in their preclinical imaging studies.

Physicochemical Properties and Pharmacokinetics

This compound is a tri-iodinated benzamide derivative that provides radiopacity by absorbing X-rays more effectively than surrounding tissues[1]. Its non-ionic nature and low osmolality contribute to a better safety profile compared to older, high-osmolar ionic contrast media[2][3].

Upon intravenous administration, this compound is rapidly distributed throughout the extracellular fluid[1]. It exhibits minimal binding to plasma proteins, leading to swift circulation and excretion[1]. The primary route of elimination is renal, with the majority of the compound excreted unchanged in the urine within 24 hours in mammals. This rapid clearance is a key factor in minimizing the risk of systemic toxicity. However, pharmacokinetic parameters can differ significantly in non-mammalian species. For instance, in common carp (Cyprinus carpio), this compound exhibits a markedly prolonged elimination half-life (20.39 hours) and slower total clearance (3.04 ml/hr per kilogram) compared to mammals.

Quantitative Toxicity Data

The acute toxicity of this compound has been evaluated in various small animal species through the determination of the median lethal dose (LD50). These values provide a quantitative measure of acute toxicity and are crucial for establishing safe dosing limits in preclinical studies.

| Species | Administration Route | LD50 (mg/kg) | Reference |

| Rat | Intravenous | 22,044 | |

| Intraarterial | 13,268 | ||

| Intraperitoneal | 35,000 | ||

| Subcutaneous | >49,000 | ||

| Oral | >49,000 | ||

| Mouse | Intravenous | 33,000 | |

| Intracerebral | 3,000 | ||

| Intraperitoneal | 40,825 | ||

| Subcutaneous | >49,000 | ||

| Oral | >49,000 | ||

| Rabbit | Intravenous | 20,000 | |

| Dog | Intravenous | >35,000 |

System-Specific Safety Profile

Renal Safety

The primary safety concern associated with iodinated contrast media is contrast-induced acute kidney injury (CI-AKI). While this compound's low osmolality is advantageous, renal toxicity can still occur, particularly in subjects with pre-existing renal impairment or dehydration.

Studies in rats have shown that this compound has a better renal safety profile than the iso-osmolar agent iodixanol in non-hydrated subjects, causing less of an increase in urine viscosity and no significant drop in glomerular filtration rate (GFR). This is attributed to this compound's stronger diuretic effect due to its moderately higher osmolality compared to plasma. Ample hydration with saline has been shown to counteract the increase in urine viscosity and the decline in GFR.

Recent research suggests that this compound-induced nephrotoxicity is associated with mitochondrial impairment in renal tubular cells. In vitro and in vivo studies using human embryonic kidney cells (HEK293T) and teleost models (zebrafish and killifish) demonstrated that this compound can induce ATP depletion, reduce mitochondrial membrane potential, and increase mitochondrial superoxide and reactive oxygen species accumulation.

Cardiovascular Safety